

Technical Comparison Guide: IR Spectral Analysis of N-Boc-cyclohex-2-enylamine

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Compound of Interest

Compound Name: *tert-Butyl cyclohex-2-en-1-ylcarbamate*
CAS No.: 91230-16-9
Cat. No.: B1599918

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Executive Summary & Spectroscopic Profile

Target Molecule: N-Boc-cyclohex-2-enylamine Functional Group of Interest: Carbamate Carbonyl (C=O) Primary Spectral Feature: Strong absorption band at 1690–1710 cm^{-1} (Solid State/H-bonded) or 1720–1740 cm^{-1} (Dilute Solution).

This guide analyzes the vibrational modes of the tert-butyloxycarbonyl (Boc) group within an allylic cyclic amine scaffold. Unlike conjugated enamides, the carbonyl in N-Boc-cyclohex-2-enylamine is electronically insulated from the cyclohexenyl double bond. Consequently, its IR signature closely mimics saturated analogs, serving as a critical quality attribute (CQA) for verifying the integrity of the Boc protection without interference from the allylic system.

Structural & Vibrational Logic

To interpret the spectrum accurately, one must understand the electronic environment surrounding the carbonyl group.

The "Insulated" Carbonyl Hypothesis

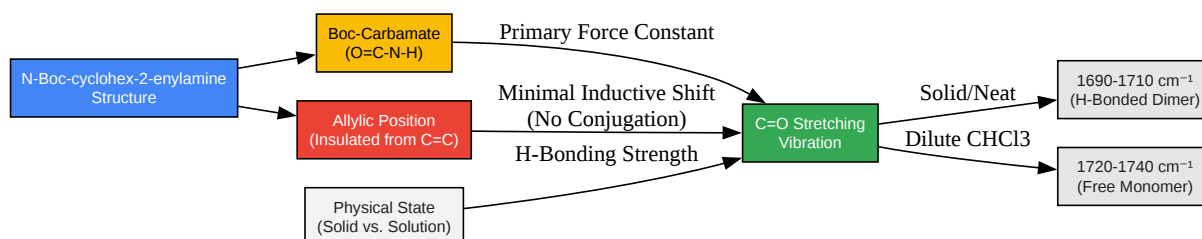
In N-Boc-cyclohex-2-enylamine, the nitrogen atom is attached to the C1 allylic carbon (

). The double bond resides at C2=C3.

- Path:
- Consequence: There is no direct

-conjugation between the carbamate carbonyl and the alkene. The nitrogen lone pair participates in resonance with the carbonyl (increasing single-bond character and lowering frequency relative to esters) but is not delocalized into the ring double bond in the ground state.

Graphviz Pathway: Vibrational Causality



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Figure 1: Causal pathway determining the carbonyl stretching frequency. Note the isolation of the allylic environment from the primary force constant.

Comparative Spectral Analysis

The following table contrasts the target molecule with key alternatives to isolate the specific effect of the allylic double bond and the protecting group.

Table 1: Comparative IR Frequencies (Carbonyl Region)

Compound Class	Specific Molecule	C=O[1][2][3][4][5][6][7][8] Frequency (Solid/Neat)	C=O Frequency (Solution)	Key Differentiator
Target Analyte	N-Boc-cyclohex-2-enylamine	1690–1710 cm ⁻¹	1720–1740 cm ⁻¹	Strong, sharp band. Distinct from C=C stretch (~1650 cm ⁻¹).
Saturated Analog	N-Boc-cyclohexylamine	1690–1710 cm ⁻¹	1720–1740 cm ⁻¹	Identical C=O profile.[1] Distinguished by lack of =C-H stretch (>3000 cm ⁻¹).
Conjugated Analog	N-Boc-1-aminocyclohexene (Enamide)	1660–1680 cm ⁻¹	~1700 cm ⁻¹	Red-shifted due to conjugation reducing C=O bond order.
Amide Control	N-Acetyl-cyclohex-2-enylamine	1640–1660 cm ⁻¹	1680 cm ⁻¹	Amide I band is significantly lower than Carbamate due to lack of -O- induction.
Ester Control	tert-Butyl cyclohex-2-enecarboxylate	1735–1750 cm ⁻¹	~1740 cm ⁻¹	Higher frequency (no N lone pair resonance donation).

Detailed Comparison

- Vs. Saturated Analog: The presence of the double bond in the cyclohexenyl ring does not significantly shift the C=O stretch. The carbonyl is "blind" to the unsaturation at the C2-C3

position. The primary spectral difference lies in the C-H stretching region (appearance of C-H at $\sim 3020\text{ cm}^{-1}$ in the target) and the weak C=C stretch at $\sim 1650\text{ cm}^{-1}$.

- Vs. Enamides: If the double bond migrates to the C1-C2 position (isomerization), the nitrogen lone pair conjugates with the alkene. This competes with the carbonyl resonance, often lowering the C=O frequency. The maintenance of the $1690\text{--}1710\text{ cm}^{-1}$ band confirms the double bond remains in the allylic (C2-C3) position and has not isomerized to the enamine.

Experimental Protocols (Self-Validating Systems)

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Method A: Solid State (ATR-FTIR)

Recommended for rapid purity checks and identification.^[1]

- Preparation: Ensure the sample is a dry, crystalline solid or clean oil. Residual solvent (DCM/Ethyl Acetate) will obscure the carbonyl region.
- Deposition: Place 2-5 mg of sample on the Diamond/ZnSe crystal.
- Pressure: Apply standard high pressure clamp to ensure intimate contact (critical for solid carbamates to observe the H-bonded mode).
- Validation:
 - Pass: Main peak centered at $1690\text{--}1705\text{ cm}^{-1}$.
 - Fail: Peak splitting or shifting $>1720\text{ cm}^{-1}$ suggests amorphous phase or lack of H-bonding network (common in oils).

Method B: Solution State (Transmission Cell)

Recommended for detailed structural characterization free from lattice effects.

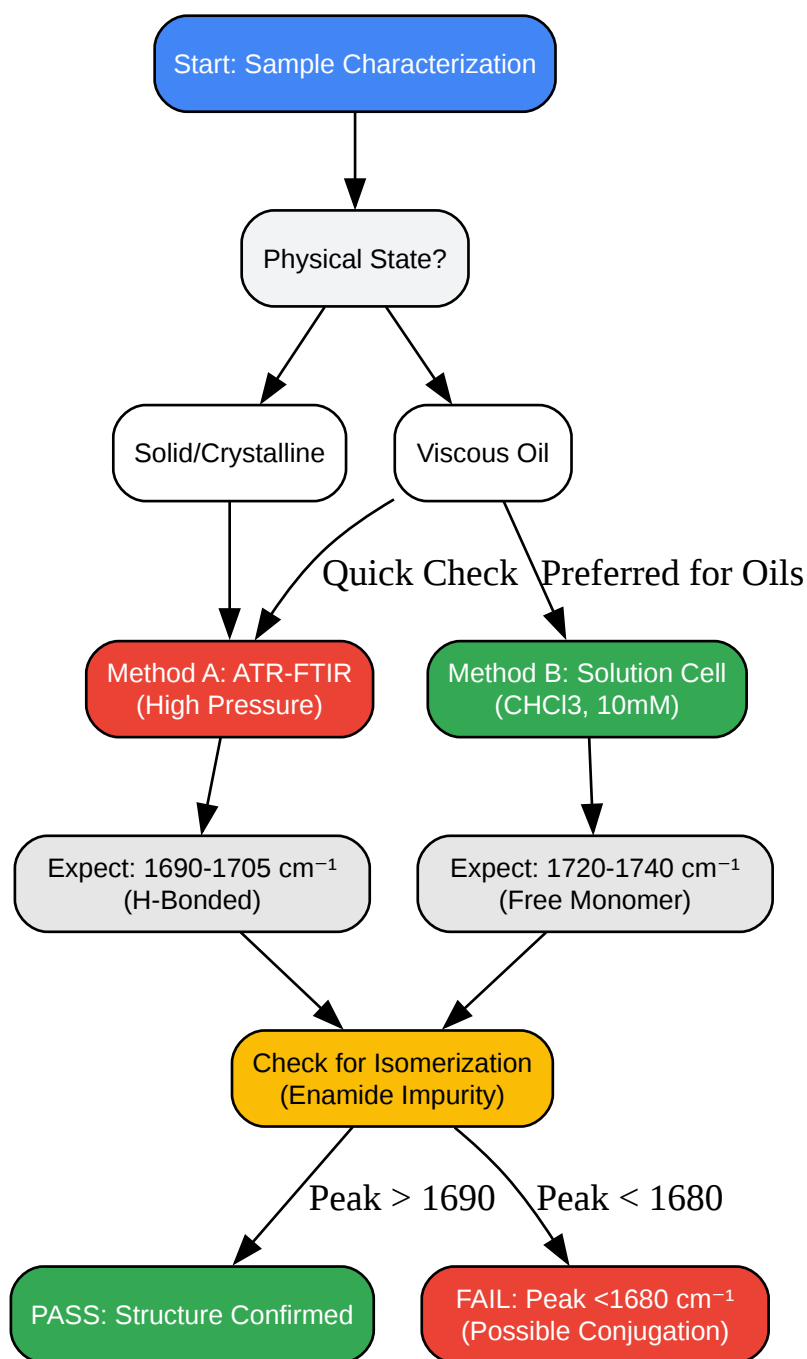
- Solvent: Spectroscopic grade Chloroform (

) or Carbon Tetrachloride (

).^[1] Avoid alcohols (interfere with H-bonding).

- Concentration: Prepare a 10 mM solution.
- Path Length: 0.1 mm to 1.0 mm NaCl/KBr liquid cell.
- Observation: The C=O stretch should shift upward to 1720–1740 cm^{-1} (Free Carbamate).
 - Insight: As concentration increases, a shoulder at $\sim 1700 \text{ cm}^{-1}$ will appear, indicating the onset of intermolecular H-bonding dimers.

Graphviz Workflow: Experimental Decision Tree



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Figure 2: Decision tree for selecting the appropriate IR method and interpreting results for purity validation.

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